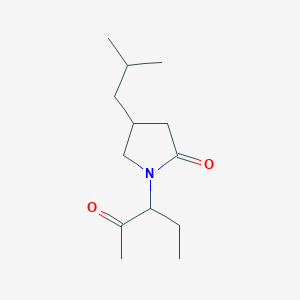![molecular formula C62H86O10 B14189429 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate CAS No. 918626-43-4](/img/structure/B14189429.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is a complex organic compound with the molecular formula C62H86O10. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The compound consists of two phenyl rings connected by an octanedioate linker, with each phenyl ring substituted with a tetradecyloxybenzoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with 4-{[4-(tetradecyloxy)benzoyl]oxy}phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and coordination polymers.
Wirkmechanismus
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is unique due to its specific tetradecyloxy substitution, which imparts distinct physical and chemical properties. This substitution enhances the compound’s solubility in organic solvents and its ability to form stable complexes, making it particularly valuable in applications requiring high stability and solubility.
Eigenschaften
CAS-Nummer |
918626-43-4 |
|---|---|
Molekularformel |
C62H86O10 |
Molekulargewicht |
991.3 g/mol |
IUPAC-Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] octanedioate |
InChI |
InChI=1S/C62H86O10/c1-3-5-7-9-11-13-15-17-19-21-25-29-49-67-53-37-33-51(34-38-53)61(65)71-57-45-41-55(42-46-57)69-59(63)31-27-23-24-28-32-60(64)70-56-43-47-58(48-44-56)72-62(66)52-35-39-54(40-36-52)68-50-30-26-22-20-18-16-14-12-10-8-6-4-2/h33-48H,3-32,49-50H2,1-2H3 |
InChI-Schlüssel |
PDODVFJSPXPIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

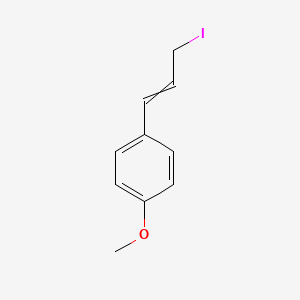
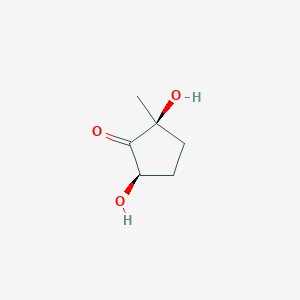
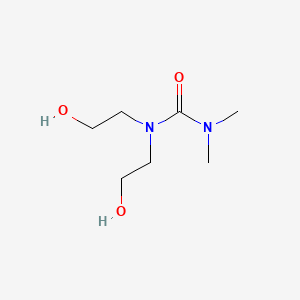
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)
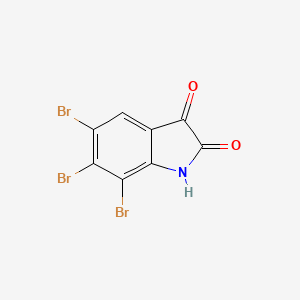

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
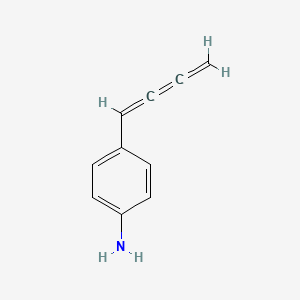
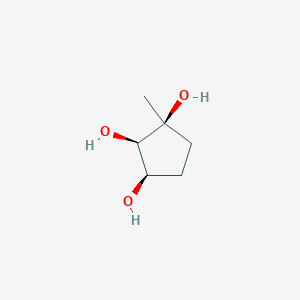
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
